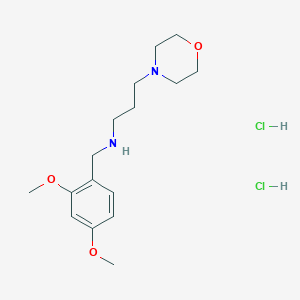![molecular formula C17H20N2O2S B5494790 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)
2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine, also known as NAPPO, is a chemical compound that has been used in scientific research for various applications. NAPPO is a bicyclic heterocycle that contains a pyrazine and a pyrrolidine ring. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has also been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has been found to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune responses. 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has been found to inhibit the replication of the hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been found to have a wide range of biological activities, making it a useful compound for studying various biological processes. However, there are also limitations to using 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there is limited information available on its toxicity and safety profile.
Zukünftige Richtungen
For the study of 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine include investigating its potential as a therapeutic agent and developing more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine involves a series of reactions that include the condensation of 2-naphthalenesulfonyl chloride and 1,2-diaminocyclohexane, followed by cyclization with ethyl chloroformate. The final product is obtained after purification by column chromatography. The yield of the synthesis method is around 40%.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine has been found to have anti-viral properties by inhibiting the replication of the hepatitis B virus.
Eigenschaften
IUPAC Name |
2-naphthalen-2-ylsulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-22(21,19-11-10-18-9-3-6-16(18)13-19)17-8-7-14-4-1-2-5-15(14)12-17/h1-2,4-5,7-8,12,16H,3,6,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVYWNDJPDOSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-ylsulfonyl)octahydropyrrolo[1,2-a]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B5494713.png)

![N-(2-ethoxy-5-{[(2-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5494729.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N,2,7-trimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5494733.png)
![3-[3-(4-ethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5494738.png)
![1,9-dimethyl-4-(5-phenoxy-2-furoyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5494753.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494774.png)
![5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5494782.png)
![3-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-1H-indole](/img/structure/B5494783.png)

![N-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5494804.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B5494816.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5494824.png)